molecular formula C21H27FN4O B4667038 N-(2,3-dimethylphenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea

N-(2,3-dimethylphenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea

Cat. No. B4667038
M. Wt: 370.5 g/mol
InChI Key: UDUKTGCSJUKLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea, commonly known as F-18 FEPPA, is a radiotracer used in positron emission tomography (PET) imaging. It is a selective ligand for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders.

Mechanism of Action

F-18 FEPPA binds selectively to the mGluR5 receptor in the brain. This receptor is a G-protein-coupled receptor that is involved in various neuronal functions such as synaptic plasticity, learning, and memory. Binding of F-18 FEPPA to the mGluR5 receptor allows for the visualization and quantification of receptor density and distribution in the brain.
Biochemical and Physiological Effects
F-18 FEPPA has no known biochemical or physiological effects on the body. It is quickly eliminated from the body through renal excretion.

Advantages and Limitations for Lab Experiments

F-18 FEPPA has several advantages for lab experiments. It has high selectivity and affinity for the mGluR5 receptor, allowing for accurate visualization and quantification of receptor density and distribution in the brain. It also has a short half-life of 110 minutes, which allows for multiple imaging sessions in a single day. However, F-18 FEPPA has some limitations as well. It requires specialized equipment and expertise for synthesis and imaging, which can be costly and time-consuming. It also has limited availability due to its short half-life.

Future Directions

There are several future directions for F-18 FEPPA research. One area of interest is the use of F-18 FEPPA in the diagnosis and treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction. N-(2,3-dimethylphenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea imaging with F-18 FEPPA can aid in the early diagnosis and monitoring of these disorders. Another area of interest is the development of new radiotracers that target other receptors involved in neurological disorders. This can lead to the development of new diagnostic and therapeutic tools for these disorders. Finally, there is a need for more research on the safety and efficacy of F-18 FEPPA in humans. Clinical trials are needed to determine the optimal dosage and imaging protocols for F-18 FEPPA.

Scientific Research Applications

F-18 FEPPA is used as a radiotracer in N-(2,3-dimethylphenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea imaging to study the mGluR5 receptor in the brain. This receptor is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction. N-(2,3-dimethylphenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea imaging with F-18 FEPPA allows for the visualization and quantification of mGluR5 receptor density and distribution in the brain, which can aid in the diagnosis and treatment of these disorders.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O/c1-16-4-3-5-20(17(16)2)24-21(27)23-10-11-25-12-14-26(15-13-25)19-8-6-18(22)7-9-19/h3-9H,10-15H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUKTGCSJUKLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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